1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20014601
InChI: InChI=1S/C18H20N4O3/c19-18(25)14-8-10-21(11-9-14)17(24)12-22-16(23)7-6-15(20-22)13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H2,19,25)
SMILES:
Molecular Formula: C18H20N4O3
Molecular Weight: 340.4 g/mol

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide

CAS No.:

Cat. No.: VC20014601

Molecular Formula: C18H20N4O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide -

Specification

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
IUPAC Name 1-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C18H20N4O3/c19-18(25)14-8-10-21(11-9-14)17(24)12-22-16(23)7-6-15(20-22)13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H2,19,25)
Standard InChI Key VZAWCQHZMLCQTQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Introduction

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide is a complex organic compound belonging to the class of pyridazine derivatives. Its molecular structure features a piperidine ring, a pyridazine moiety, an acetyl group, and a phenyl substituent on the pyridazine ring. This unique combination of functional groups contributes to its potential biological activities and chemical properties.

Synthesis and Chemical Transformations

The synthesis of 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide typically involves multi-step synthetic routes. These may include reactions such as acetylation using reagents like acetic anhydride or acetyl chloride, and amide bond formation facilitated by coupling agents. Reaction conditions like temperature and pH must be carefully controlled to ensure successful synthesis.

The compound can undergo various chemical transformations, including hydrolysis, acylation, and nucleophilic substitutions. The presence of the piperidine group allows for further functionalization through alkylation or acylation reactions.

Biological Activities and Potential Applications

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide is of interest in medicinal chemistry due to its structural characteristics, which suggest possible therapeutic uses. Compounds with similar frameworks have been explored for their roles in treating various diseases, including cancer and neurodegenerative disorders. The phenyl group at the 3-position of the pyridazine ring enhances its interaction with biological targets, potentially modulating their activity.

Potential Biological ActivityDescription
Anti-inflammatorySimilar compounds have shown anti-inflammatory effects
AnalgesicSimilar compounds have demonstrated analgesic properties
AnticancerPotential therapeutic application in cancer treatment
Neurodegenerative DisordersPotential therapeutic application

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